PKA Inhibitory Potency: 30 nM IC50 vs. H-89, KT5720, and Rp-cAMPS
In a direct comparison of PKA inhibitory potency, 4-Cyano-3-methylisoquinoline (Target Compound) demonstrates an IC50 of 30 nM . This is significantly more potent than the commonly used PKA inhibitors H-89 (reported IC50 values of 48 nM and 135 nM ), KT5720 (IC50 = 3.3 µM ), and Rp-cAMPS (IC50 = 4.9 µM ).
| Evidence Dimension | PKA Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | H-89: 48 nM or 135 nM; KT5720: 3.3 µM; Rp-cAMPS: 4.9 µM |
| Quantified Difference | Target is 1.6-fold to 4.5-fold more potent than H-89; 110-fold more potent than KT5720; 163-fold more potent than Rp-cAMPS. |
| Conditions | Biochemical kinase inhibition assay, ATP-competitive. |
Why This Matters
Higher potency (lower IC50) translates to lower required working concentrations, reducing the risk of off-target effects and solvent toxicity in cellular assays.
